molecular formula C15H18N4O2S B2609758 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide CAS No. 941915-93-1

4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide

Cat. No.: B2609758
CAS No.: 941915-93-1
M. Wt: 318.4
InChI Key: ONXHTNUIAQKEQR-UHFFFAOYSA-N
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Description

4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylthiazole-5-carboxylic acid with 3-phenylurea in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with propylamine under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects. The thiazole ring can interact with nucleophilic sites in proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Uniqueness

4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its propyl substituent enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.

Properties

IUPAC Name

4-methyl-2-(phenylcarbamoylamino)-N-propyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-9-16-13(20)12-10(2)17-15(22-12)19-14(21)18-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXHTNUIAQKEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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